1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane 1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18246748
InChI: InChI=1S/C13H23BrO/c1-11-5-4-8-13(9-11,10-14)15-12-6-2-3-7-12/h11-12H,2-10H2,1H3
SMILES:
Molecular Formula: C13H23BrO
Molecular Weight: 275.22 g/mol

1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane

CAS No.:

Cat. No.: VC18246748

Molecular Formula: C13H23BrO

Molecular Weight: 275.22 g/mol

* For research use only. Not for human or veterinary use.

1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane -

Specification

Molecular Formula C13H23BrO
Molecular Weight 275.22 g/mol
IUPAC Name 1-(bromomethyl)-1-cyclopentyloxy-3-methylcyclohexane
Standard InChI InChI=1S/C13H23BrO/c1-11-5-4-8-13(9-11,10-14)15-12-6-2-3-7-12/h11-12H,2-10H2,1H3
Standard InChI Key BGENQGJSXSOBQK-UHFFFAOYSA-N
Canonical SMILES CC1CCCC(C1)(CBr)OC2CCCC2

Introduction

1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclohexane ring, which is further substituted with a cyclopentyloxy group and a methyl group. This unique molecular structure contributes to its distinct chemical properties and potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis.

Structural Features

The molecular structure of 1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane includes:

  • Bromomethyl Group: A bromine atom bonded to a methyl group, providing the compound with reactivity in nucleophilic substitution reactions.

  • Cyclopentyloxy Group: A cyclopentane ring connected via an oxygen atom, influencing steric hindrance and electronic properties.

  • Methyl Group: A simple alkyl substituent on the cyclohexane ring, contributing to hydrophobicity.

Synthesis Methods

The synthesis of 1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane can be achieved through multi-step organic reactions:

  • Halogenation: Introduction of the bromomethyl group onto the cyclohexane ring using reagents like N-bromosuccinimide (NBS) under radical conditions.

  • Etherification: Substitution of a hydroxyl group with the cyclopentyloxy moiety using cyclopentanol and an acid catalyst.

  • Methylation: Addition of the methyl group via alkylation reactions.

These steps require precise control of reaction conditions to ensure high yield and purity.

Applications

1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane has potential applications in diverse areas:

  • Pharmaceuticals:

    • Intermediate in drug synthesis due to its ability to form complex molecules.

    • Potential for interaction with biological targets through nucleophilic substitution.

  • Materials Science:

    • Used as a precursor for functionalized polymers or specialty materials.

  • Organic Synthesis:

    • Serves as a building block for synthesizing more complex organic compounds.

Comparative Analysis with Related Compounds

To understand its uniqueness, 1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane can be compared with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-2-methylcyclohexaneBromine on a methyl-substituted cyclohexaneSimpler structure; less steric hindrance
CyclopentylmethylbromideBromine attached to a cyclopentyl groupDifferent ring structure; potential for different reactivity
1-(Chloromethyl)-1-(cyclopentyloxy)-3-methylcyclohexaneChlorine instead of bromineHalogen substitution alters reactivity

Research Insights

Studies on this compound primarily focus on its chemical reactivity and potential biological interactions:

  • Reactivity Studies: The bromine atom facilitates nucleophilic substitution reactions, making it highly versatile in synthetic chemistry.

  • Biological Targeting: Preliminary research suggests that it may interact with biomolecules, but further studies are required to elucidate its mechanisms and effects.

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